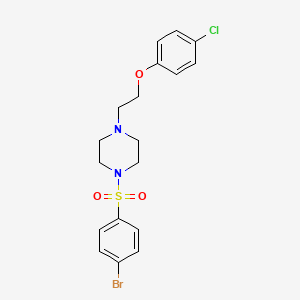

1-((4-Bromophenyl)sulfonyl)-4-(2-(4-chlorophenoxy)ethyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

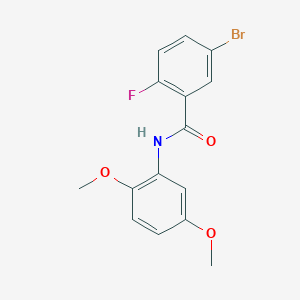

1-((4-Bromphenyl)sulfonyl)-4-(2-(4-chlorphenoxy)ethyl)piperazin ist eine organische Verbindung, die einen Piperazinring aufweist, der mit einer 4-Bromphenylsulfonylgruppe und einer 4-Chlorphenoxyethylgruppe substituiert ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-((4-Bromphenyl)sulfonyl)-4-(2-(4-chlorphenoxy)ethyl)piperazin umfasst in der Regel mehrere Schritte:

Bildung des Piperazinkernes: Dies kann durch Umsetzen von Ethylendiamin mit einem geeigneten Dihalogenid unter basischen Bedingungen erreicht werden.

Einführung der 4-Bromphenylsulfonylgruppe: Dieser Schritt beinhaltet die Sulfonierung des Piperazinrings mit 4-Brombenzolsulfonylchlorid in Gegenwart einer Base wie Triethylamin.

Anlagerung der 4-Chlorphenoxyethylgruppe: Dies kann durch Umsetzen des Zwischenprodukts mit 4-Chlorphenoxyethylchlorid unter basischen Bedingungen erfolgen.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungsverfahren wie Chromatographie beinhalten.

Chemische Reaktionsanalyse

Arten von Reaktionen

1-((4-Bromphenyl)sulfonyl)-4-(2-(4-chlorphenoxy)ethyl)piperazin kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Bromatom am Phenylring kann durch andere Nucleophile substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Sulfonylgruppe kann zu einem Sulfid reduziert oder zu einem Sulfon oxidiert werden.

Hydrolyse: Die Verbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, was zur Spaltung der Sulfonyl- oder Etherbindungen führt.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Nucleophile wie Amine, Thiole und Alkoxide.

Oxidationsreaktionen: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure können verwendet werden.

Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig eingesetzt.

Hydrolyse: Saure oder basische Bedingungen unter Verwendung von Salzsäure oder Natriumhydroxid.

Hauptprodukte

Substitutionsreaktionen: Die Produkte variieren je nach dem verwendeten Nucleophil.

Oxidations- und Reduktionsreaktionen: Die Produkte umfassen die entsprechenden Sulfid- oder Sulfonderivate.

Hydrolyse: Die Produkte umfassen die Spaltungsfragmente der ursprünglichen Verbindung.

Analyse Chemischer Reaktionen

Types of Reactions

1-((4-Bromophenyl)sulfonyl)-4-(2-(4-chlorophenoxy)ethyl)piperazine can undergo various chemical reactions, including:

Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Oxidation and reduction reactions: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl or ether linkages.

Common Reagents and Conditions

Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

Substitution reactions: Products will vary depending on the nucleophile used.

Oxidation and reduction reactions: Products include the corresponding sulfide or sulfone derivatives.

Hydrolysis: Products include the cleavage fragments of the original compound.

Wissenschaftliche Forschungsanwendungen

1-((4-Bromphenyl)sulfonyl)-4-(2-(4-chlorphenoxy)ethyl)piperazin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es kann als Baustein für die Synthese potenzieller Therapeutika verwendet werden, insbesondere für solche, die auf neurologische Erkrankungen abzielen.

Materialwissenschaften: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften eingesetzt werden.

Biologische Studien: Sie kann als Sonde oder Ligand in biochemischen Assays dienen, um Protein-Ligand-Wechselwirkungen zu untersuchen.

Industrielle Anwendungen: Die Verbindung kann bei der Synthese von Spezialchemikalien und Zwischenprodukten für verschiedene industrielle Prozesse verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 1-((4-Bromphenyl)sulfonyl)-4-(2-(4-chlorphenoxy)ethyl)piperazin hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Sulfonyl- und Ethergruppen können an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen, wodurch die Bindungsaffinität und Spezifität der Verbindung beeinflusst werden.

Wirkmechanismus

The mechanism of action of 1-((4-Bromophenyl)sulfonyl)-4-(2-(4-chlorophenoxy)ethyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and ether groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-((4-Chlorphenyl)sulfonyl)-4-(2-(4-bromphenoxy)ethyl)piperazin: Diese Verbindung ist strukturell ähnlich, aber mit umgekehrten Positionen der Brom- und Chloratome.

1-((4-Methylphenyl)sulfonyl)-4-(2-(4-chlorphenoxy)ethyl)piperazin: Diese Verbindung hat eine Methylgruppe anstelle eines Bromatoms am Phenylring.

1-((4-Bromphenyl)sulfonyl)-4-(2-(4-methoxyphenoxy)ethyl)piperazin: Diese Verbindung hat eine Methoxygruppe anstelle eines Chloratoms an der Phenoxyethylgruppe.

Einzigartigkeit

1-((4-Bromphenyl)sulfonyl)-4-(2-(4-chlorphenoxy)ethyl)piperazin ist aufgrund der spezifischen Kombination von Substituenten am Piperazinring einzigartig, die unterschiedliche chemische und biologische Eigenschaften verleihen kann. Das Vorhandensein von sowohl Brom- als auch Chloratomen kann die Reaktivität der Verbindung und die Wechselwirkungen mit biologischen Zielstrukturen beeinflussen, was sie zu einem wertvollen Gerüst für die Arzneimittelforschung und andere Anwendungen macht.

Eigenschaften

Molekularformel |

C18H20BrClN2O3S |

|---|---|

Molekulargewicht |

459.8 g/mol |

IUPAC-Name |

1-(4-bromophenyl)sulfonyl-4-[2-(4-chlorophenoxy)ethyl]piperazine |

InChI |

InChI=1S/C18H20BrClN2O3S/c19-15-1-7-18(8-2-15)26(23,24)22-11-9-21(10-12-22)13-14-25-17-5-3-16(20)4-6-17/h1-8H,9-14H2 |

InChI-Schlüssel |

PENOBJRJRCNTOF-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1CCOC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(5-Phenylpentyl)phenyl]ethanone](/img/structure/B11960973.png)

![N-(4-butylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11960980.png)

![4-[(2-Hydroxyethyl)(propan-2-yl)amino]but-2-yn-1-ol](/img/structure/B11961033.png)

![11,12-Dibromo-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B11961040.png)

![Diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate](/img/structure/B11961056.png)